molecular formula C2H6N4O B105422 Guanylurea CAS No. 141-83-3

Guanylurea

Cat. No.: B105422
CAS No.: 141-83-3
M. Wt: 102.1 g/mol
InChI Key: SQSPRWMERUQXNE-UHFFFAOYSA-N
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Description

Guanylurea, also known as carbamoylguanidine, is an organic compound with the molecular formula C2H6N4O. It is a derivative of guanidine and urea, and it is known for its applications in various fields, including chemistry, biology, and materials science. This compound is a white crystalline solid that is soluble in water and has interesting properties due to its ability to form hydrogen bonds.

Mechanism of Action

Target of Action

Guanylurea, also known as 1-Carbamoylguanidine, is a transformation product of the antidiabetic drug metformin . It is also a fascinating organic dinitramide salt with high insensitivity and good thermal stability It’s known that this compound is used by certain bacteria as a sole nitrogen source .

Mode of Action

It’s known that this compound can be transformed into ammonia and guanidine by the enzyme this compound hydrolase . This transformation is a crucial step in the metabolism of this compound.

Biochemical Pathways

The biochemical pathway of this compound involves several steps . This compound is first transformed into guanidine by the enzyme this compound hydrolase. Guanidine is then converted to carboxyguanidine, which is further metabolized to allophanate. Finally, allophanate is broken down into ammonia and carbon dioxide. This pathway allows the complete metabolic transformation of this compound, releasing all four nitrogen atoms .

Pharmacokinetics

It’s known that this compound is a putative metabolite of metformin in rats . The urinary recovery of unchanged metformin is high but incomplete, suggesting that some of it is metabolized to this compound .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, this compound often accumulates and is poorly biodegraded in wastewater treatment plants . Certain microbes, such as Pseudomonas mendocina, can degrade this compound, but their efficiency can be affected by various geochemical cycles . Therefore, strategies to enhance the biodegradation of this compound are needed .

Safety and Hazards

Guanylurea is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

The entire regulation of guanylurea metabolic genes, which are encoded in three separate regions of the genome, is complex and will be examined in detail in a future study . More studies focusing on further parameters and other species are highly needed for a more profound environmental risk assessment of this compound .

Biochemical Analysis

Biochemical Properties

Guanylurea interacts with various enzymes and proteins. For instance, it has been found that certain microbes, such as Aminobacter sp. and Pseudomonas putida, can carry potential enzymatic pathways to degrade this compound . The nature of these interactions involves the transformation of this compound into other compounds, contributing to its metabolic pathway .

Cellular Effects

In terms of cellular effects, studies have shown that this compound does not significantly change any parameters such as mortality, length, weight, condition factor, tissue integrity of the liver and kidney, levels of stress proteins and lipid peroxides, as well as behavioural and developmental endpoints in brown trout at tested concentrations . At a concentration of 100 mg/L, this compound was found to cause an increased number of symptoms of cellular responses in the tissue of the big ramshorn snail .

Molecular Mechanism

The molecular mechanism of this compound involves its transformation into other compounds. This compound hydrolase, a newly described enzyme, was shown to transform this compound to one equivalent each of ammonia and guanidine . This transformation is part of the metabolic pathway of this compound .

Temporal Effects in Laboratory Settings

It has been found that this compound does not significantly change any parameters in brown trout at the tested concentrations .

Dosage Effects in Animal Models

In animal models, specifically brown trout and the big ramshorn snail, this compound did not lead to lethal, embryotoxic nor behavioural effects at the tested concentrations . At a concentration of 100 mg/L, this compound caused an increased number of symptoms of cellular responses in the tissue of the big ramshorn snail .

Metabolic Pathways

The metabolic pathway of this compound involves its transformation into other compounds. Specifically, this compound is transformed to guanidine, which is then transformed to carboxyguanidine, allophanate, and finally to ammonia and carbon dioxide .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by guanidinium exporters of the small multidrug resistance family . These transporters export byproducts of microbial metformin metabolism, with particularly high export efficiency for this compound .

Subcellular Localization

It is known that this compound is transported and distributed within cells and tissues by guanidinium exporters of the small multidrug resistance family .

Preparation Methods

Synthetic Routes and Reaction Conditions

Guanylurea can be synthesized through several methods. One common method involves the reaction of dicyandiamide with water and phosphoric acid. The process involves stirring and mixing dicyandiamide with purified water, slowly heating until the dicyandiamide is completely dissolved, and then adding phosphoric acid dropwise. The mixture is then kept at a specific temperature for a period of time, followed by cooling, crystallization, centrifugation, and drying .

Another method involves the nitration reaction of ammonium sulfamate salt with an acid mixture (sulfuric acid and nitric acid) and this compound salts in water. The optimal conditions for this synthesis include a reaction temperature of -40°C, a nitration reaction time of 45 minutes, and specific molar ratios of the components .

Industrial Production Methods

Industrial production of this compound often involves the use of dicyandiamide and phosphoric acid as the main raw materials. The process is designed to be simple, with mild reaction conditions, high yield, and high product purity. The method is also environmentally friendly, as the centrifugal mother liquor in production is recycled .

Chemical Reactions Analysis

Types of Reactions

Guanylurea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nitric acid, sulfuric acid, and ammonium sulfamate. The reactions often require specific conditions, such as low temperatures and controlled reaction times, to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound include N-guanylurea dinitramide (GUDN), which is an energetic material with high thermal stability and low sensitivity . Other products include various derivatives of this compound that have applications in different fields.

Scientific Research Applications

Comparison with Similar Compounds

Guanylurea is similar to other compounds such as guanidine, urea, and dicyandiamide. it is unique in its ability to form stable hydrogen bonds and its wide range of applications in different fields. Similar compounds include:

This compound stands out due to its specific properties and applications, particularly in the field of crystal engineering and the synthesis of energetic materials.

Properties

IUPAC Name

diaminomethylideneurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N4O/c3-1(4)6-2(5)7/h(H6,3,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSPRWMERUQXNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC(=O)N)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17675-60-4 (unspecified phosphate), 5338-16-9 (sulfate[1:1]), 591-01-5 (sulfate[2:1]), 7182-80-1 (unspecified sulfate), 926-72-7 (mono-hydrochloride)
Record name Guanidine carboxamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3043811
Record name Guanidine carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141-83-3
Record name Guanylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanidine carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, N-(aminoiminomethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Guanidine carboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amidinourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.004
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Record name DICYANDIAMIDINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of guanylurea?

A1: this compound has the molecular formula CH5N4O and a molecular weight of 101.09 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers utilize various spectroscopic techniques to characterize this compound, including:

  • Infrared (IR) Spectroscopy: This technique helps identify functional groups present in the molecule, such as C=O, N-H, and C-N bonds. [, , , ]
  • Raman Spectroscopy: Similar to IR, Raman spectroscopy provides complementary information about molecular vibrations, aiding in structural elucidation. []
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 15N NMR provide detailed insights into the electronic environment and connectivity of atoms within the this compound molecule. []

Q3: Does the crystal structure of this compound influence its properties?

A3: Yes, the crystal structure of this compound significantly impacts its properties. For instance, this compound dipicrylamide exhibits a high density (1.795 Mg m−3) due to extensive hydrogen bonding in its crystal structure, making it a potential secondary explosive. [] Similarly, this compound(1+) hydrogen phosphite displays good crystallinity and second harmonic generation properties, indicating its potential for optical applications. []

Q4: Is this compound compatible with other energetic materials?

A4: Yes, this compound demonstrates good compatibility with common energetic materials like RDX and HMX, as evidenced by DSC studies. This compatibility makes it suitable for use in melt cast explosive formulations. []

Q5: How does the presence of this compound influence the performance of explosive formulations?

A5: Incorporating this compound dinitramide (GUDN or FOX-12) into boron-potassium nitrate igniter compositions significantly enhances their performance. Specifically, it increases peak pressures and shortens burn times compared to conventional formulations. []

Q6: Does this compound exhibit any catalytic properties?

A6: While not a catalyst itself, this compound plays a crucial role in the synthesis of ammonium dinitramide (ADN), a potential replacement for ammonium perchlorate in propellants. ADN production involves reacting this compound dinitramide (FOX-12) with ammonium sulphate, showcasing the utility of this compound in developing environmentally friendly energetic materials. []

Q7: How is computational chemistry employed in understanding this compound and its derivatives?

A7: Computational techniques like the MP2 method enable the calculation of heats of formation for this compound salts, providing valuable information about their energetic properties. [] These calculations aid in predicting detonation properties and evaluating their potential as low-energy monopropellants.

Q8: How does modifying the structure of this compound affect its properties?

A8: Structural modifications to this compound significantly impact its characteristics. For example, substituting cytosine with this compound in i-motif DNA structures decreases their stability, influencing their potential biological roles. [] Additionally, forming salts by reacting this compound with different acids, such as nitric acid (GUN) or perchloric acid (GUP), alters their detonation properties and potential applications in energetic materials. []

Q9: How stable is this compound under various conditions?

A9: this compound generally exhibits good stability, but its stability can vary depending on the specific derivative and environmental conditions.

Q10: What are the environmental concerns associated with this compound?

A10: this compound, a transformation product of the antidiabetic drug metformin, is frequently detected in surface waters, often at higher concentrations than metformin itself. [, ] This raises concerns about potential impacts on aquatic ecosystems, as some studies suggest adverse effects on fish development and reproduction at elevated concentrations. [, ]

Q11: What are the known degradation pathways for this compound in the environment?

A11: Research has identified bacterial strains capable of degrading this compound. For instance, Pseudomonas mendocina strain GU completely mineralizes this compound, transforming it into ammonia and carbon dioxide through a series of enzymatic reactions. [] Understanding these degradation pathways is crucial for developing bioremediation strategies for this compound contamination.

Q12: What is known about the solubility of this compound and its derivatives?

A12: Solubility of this compound derivatives varies depending on the counterion. For example, this compound polyphosphate is water-insoluble and finds applications as a flame retardant. [] In contrast, this compound nitrate (GUN) readily dissolves in water, influencing its use in specific applications. []

Q13: How is this compound typically analyzed and quantified in environmental samples?

A13: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is widely employed to analyze and quantify this compound in environmental samples like wastewater and surface water. [, , ]

Q14: Are there any viable alternatives to this compound in its various applications?

A14: Researchers are exploring alternative compounds for specific applications to mitigate potential drawbacks of this compound. For instance, in the development of energetic materials, other dinitramide salts are being investigated as potential substitutes for this compound dinitramide (FOX-12), considering factors like performance, sensitivity, and environmental impact. []

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